molecular formula C14H20O2 B2763779 3-(Heptyloxy)benzaldehyde CAS No. 80407-63-2

3-(Heptyloxy)benzaldehyde

Cat. No. B2763779
CAS RN: 80407-63-2
M. Wt: 220.312
InChI Key: KROMBKWOHQBNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Heptyloxy)benzaldehyde is a chemical compound with the molecular formula C14H20O2 . It is not intended for human or veterinary use and is used only for research.


Molecular Structure Analysis

The molecular structure of 3-(Heptyloxy)benzaldehyde consists of a benzene ring with a formyl (-CHO) substituent and a heptyloxy (-O-C7H15) group . The InChI code for this compound is 1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3 .


Physical And Chemical Properties Analysis

3-(Heptyloxy)benzaldehyde is a liquid at room temperature . It has a molecular weight of 220.31 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.

Scientific Research Applications

Green Chemistry Applications

The use of 3-(Heptyloxy)benzaldehyde in green chemistry has been explored in an undergraduate project. This involved the application of an ionic liquid as a solvent and catalyst for organic reactions, specifically the Knoevenagel condensation between benzaldehyde and malononitrile, and the preparation of 3-(methoxycarbonyl)coumarin (Verdía, Santamarta, & Tojo, 2017).

Photocatalytic Conversion

Research on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde in an aqueous medium has been conducted, highlighting environmentally friendly conditions and the use of metal-free catalysts based on graphitic carbon nitride (Lima, Silva, Silva, & Faria, 2017).

Catalysis in Organic Synthesis

The role of 3-(Heptyloxy)benzaldehyde in organic synthesis, specifically in the oxidation of benzyl alcohol to benzaldehyde, has been investigated. Studies have focused on enhancing the oxidative properties of catalysts and their application in the cosmetic, perfumery, and pharmaceutical industries (Sharma, Soni, & Dalai, 2012).

Role in Metal Oxide Reactions

Studies have also been conducted on the reduction of benzaldehyde over metal oxides, revealing interesting insights into chemical reactions such as the Cannizzaro reaction and direct hydrogenation (Haffad, Kameswari, Bettahar, Chambellan, & Lavalley, 1997).

Discovery of New Derivatives

Research has led to the discovery of new benzaldehyde derivatives from natural sources, such as a gorgonian-derived Eurotium sp. fungus. These discoveries expand our understanding of natural compounds and their potential applications (Chen, Zhao, Hao, & Wang, 2017).

Bioproduction and Biotechnology

The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor has been studied. This approach is significant in the flavor industry, where biologically produced benzaldehyde offers a price advantage and greater consumer acceptance (Craig & Daugulis, 2013).

Nanoparticle Catalysis

Research on NiFe2O4 nanoparticles as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions has been conducted. This study explores environmentally friendly approaches in catalysis (Iraqui, Kashyap, & Rashid, 2020).

Metal-Organic Framework Compounds

The catalytic properties of metal-organic framework compounds, like Cu3(BTC)2, in the synthesis of benzaldehyde have been investigated, offering insights into more efficient chemical processes (Schlichte, Kratzke, & Kaskel, 2004).

Safety and Hazards

The safety data sheet for 3-(Heptyloxy)benzaldehyde indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H332) . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s structurally similar compound, benzaldehyde, has been found to target theUDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylase . This enzyme is involved in the biosynthesis of lipid A, a phosphorylated glycolipid that anchors the lipopolysaccharide to the outer membrane of the cell .

Mode of Action

Benzaldehydes have been found to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .

Biochemical Pathways

Benzaldehydes have been found to disrupt cellular antioxidation systems . This disruption can lead to an imbalance in the redox state of the cell, affecting various biochemical pathways.

Pharmacokinetics

Benzaldehyde, a structurally similar compound, has been found to elevate the cumulative quantity of passively diffused drugs with high hydrophilicity . This suggests that benzaldehyde can promote the absorption of drugs with lower oral bioavailability through disturbing the integrity of the lipid bilayer, enhancing membrane permeability .

Result of Action

Benzaldehydes have been found to disrupt cellular antioxidation systems . This disruption can lead to an imbalance in the redox state of the cell, affecting various cellular functions and potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Heptyloxy)benzaldehyde. For instance, benzaldehydes are broadly distributed in the indoor and outdoor environment sourced from industrial, restaurant, and motor vehicular exhausts . They are also present in rainwater and the surface water due to their washing away from the atmosphere owing to their high-water solubility . These environmental factors could potentially influence the action and stability of 3-(Heptyloxy)benzaldehyde.

properties

IUPAC Name

3-heptoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-2-3-4-5-6-10-16-14-9-7-8-13(11-14)12-15/h7-9,11-12H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROMBKWOHQBNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Heptyloxy)benzaldehyde

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